

An In-Depth Technical Guide to 3-Amino-2-hydroxybenzonitrile

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Compound of Interest

Compound Name: 3-Amino-2-hydroxybenzonitrile

Cat. No.: B112898

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Chemical Identity and Synonyms

The compound with the chemical structure **3-Amino-2-hydroxybenzonitrile** is systematically named in accordance with IUPAC nomenclature. It is also known by several synonyms in commercial and research contexts.

IUPAC Name: **3-Amino-2-hydroxybenzonitrile**

Synonyms:

- Benzonitrile, 3-amino-2-hydroxy-

CAS Number: 67608-57-5

Physicochemical Properties

A summary of the key physicochemical properties of **3-Amino-2-hydroxybenzonitrile** is presented in Table 1. This data is essential for its handling, application in synthesis, and for analytical purposes.

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O	[1]
Molecular Weight	134.14 g/mol	[1]
Appearance	Not explicitly stated, likely a solid	
Storage	2-8°C Refrigerator	[1]

Note: Further experimental data such as melting point, solubility, and spectral data (NMR, IR, MS) are not consistently available in the public domain and would require experimental determination for definitive values.

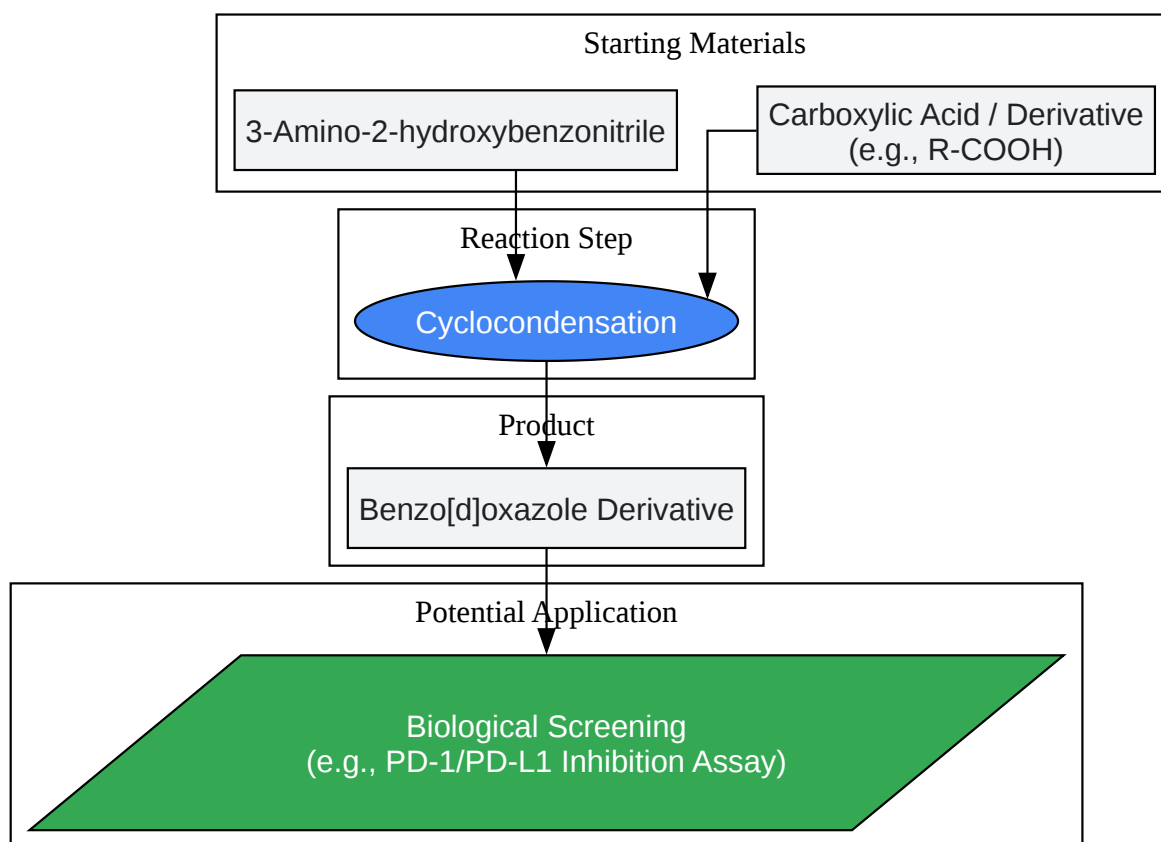
Role as a Synthetic Intermediate

3-Amino-2-hydroxybenzonitrile is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with potential biological activity. One notable application is in the synthesis of benzo[d]oxazole derivatives. These derivatives have been investigated as potential inhibitors of the Programmed cell death protein 1 (PD-1) and Programmed death-ligand 1 (PD-L1) interaction, a critical pathway in cancer immunotherapy.[2]

The synthesis of benzo[d]oxazole derivatives from **3-Amino-2-hydroxybenzonitrile** typically involves the condensation of the amino and hydroxyl groups with a suitable carboxylic acid or its derivative. This reaction leads to the formation of the fused oxazole ring system.

Experimental Workflow: Synthesis of Benzo[d]oxazole Derivatives

The following diagram illustrates a generalized workflow for the synthesis of benzo[d]oxazole derivatives starting from **3-Amino-2-hydroxybenzonitrile**. This process is of significant interest in medicinal chemistry and drug discovery.



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Synthetic workflow for Benzo[d]oxazole derivatives.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Amino-2-hydroxybenzonitrile** is not readily available in the surveyed literature, a general approach can be inferred from the synthesis of analogous compounds. A common route involves the reduction of the corresponding nitro compound, 3-amino-2-nitrophenzonitrile.

General Protocol for the Synthesis of **3-Amino-2-hydroxybenzonitrile** via Reduction:

- Materials: 3-hydroxy-2-nitrobenzonitrile, a reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C), a suitable solvent (e.g., ethanol, ethyl acetate), and an acidic or

basic medium as required by the chosen reducing agent.

- Procedure:
 - Dissolve or suspend 3-hydroxy-2-nitrobenzonitrile in the chosen solvent in a reaction vessel.
 - Add the reducing agent to the mixture. If using catalytic hydrogenation, the reaction is typically carried out under a hydrogen atmosphere.
 - Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux, depending on the method) and monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).
 - Upon completion, the reaction is worked up to remove the catalyst and any inorganic byproducts. This may involve filtration and/or extraction.
 - The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography.

General Protocol for the Synthesis of Benzo[d]oxazole Derivatives:

- Materials: **3-Amino-2-hydroxybenzonitrile**, a substituted carboxylic acid or acyl chloride, a condensing agent (e.g., polyphosphoric acid (PPA), or a carbodiimide like EDC), and a suitable solvent.
- Procedure:
 - Combine **3-Amino-2-hydroxybenzonitrile** and the carboxylic acid/acyl chloride in a reaction vessel with the appropriate solvent and condensing agent.
 - Heat the reaction mixture, often to elevated temperatures, to facilitate the cyclocondensation reaction.
 - Monitor the reaction for completion.
 - Upon completion, the reaction mixture is cooled and the product is isolated. This may involve pouring the mixture into water or ice to precipitate the product.

- The crude benzo[d]oxazole derivative is then collected by filtration and purified by recrystallization or column chromatography.

Disclaimer: These are generalized protocols and the specific conditions (solvents, temperatures, reaction times, and purification methods) will need to be optimized for each specific synthesis.

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References

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